molecular formula C11H11ClO3 B8757191 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate CAS No. 4790-86-7

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate

Cat. No. B8757191
Key on ui cas rn: 4790-86-7
M. Wt: 226.65 g/mol
InChI Key: LFIQOFYSVSBJNH-UHFFFAOYSA-N
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Patent
US04013774

Procedure details

A 7.9 g. (0.1 mol) sample of pyridine was added dropwise to a solution of 16.4 g. (0.1 mol) 2,3-dihydro-2,2-dimethyl-7-benzofuranol and 9.9 g. (0.1 mol) phosgene in 100 ml. benzene at about 25° C. The reaction mixture was stirred at 25° C for 2 hours, filtered and evaporated under reduced pressure. The solid residue was washed with hexane and dried to give the product, m.p. 85°-87.5° C. Elemental analysis for C11H11O3Cl showed:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][C:8]1([CH3:18])[CH2:12][C:11]2[CH:13]=[CH:14][CH:15]=[C:16]([OH:17])[C:10]=2[O:9]1.[C:19](Cl)([Cl:21])=[O:20]>C1C=CC=CC=1>[Cl:21][C:19]([O:17][C:16]1[C:10]2[O:9][C:8]([CH3:18])([CH3:7])[CH2:12][C:11]=2[CH:13]=[CH:14][CH:15]=1)=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 25° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
The solid residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product, m.p. 85°-87.5° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(=O)OC1=CC=CC=2CC(OC21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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